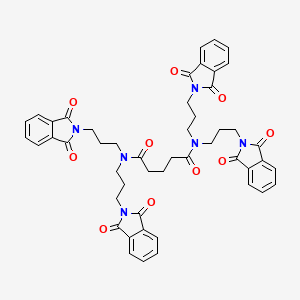

N1,N1,N5,N5-Tetrakis(3-(1,3-dioxoisoindolin-2-yl)propyl)glutaramide

Descripción

N1,N1,N5,N5-Tetrakis(3-(1,3-dioxoisoindolin-2-yl)propyl)glutaramide (CAS: 104435-64-5) is a tetra-substituted glutaramide derivative featuring four 1,3-dioxoisoindolin-2-yl moieties linked via propyl chains to the glutaramide core.

Propiedades

Fórmula molecular |

C49H46N6O10 |

|---|---|

Peso molecular |

878.9 g/mol |

Nombre IUPAC |

N,N,N',N'-tetrakis[3-(1,3-dioxoisoindol-2-yl)propyl]pentanediamide |

InChI |

InChI=1S/C49H46N6O10/c56-40(50(24-10-28-52-42(58)32-14-1-2-15-33(32)43(52)59)25-11-29-53-44(60)34-16-3-4-17-35(34)45(53)61)22-9-23-41(57)51(26-12-30-54-46(62)36-18-5-6-19-37(36)47(54)63)27-13-31-55-48(64)38-20-7-8-21-39(38)49(55)65/h1-8,14-21H,9-13,22-31H2 |

Clave InChI |

PSADIFNBCNSYTB-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCN(CCCN3C(=O)C4=CC=CC=C4C3=O)C(=O)CCCC(=O)N(CCCN5C(=O)C6=CC=CC=C6C5=O)CCCN7C(=O)C8=CC=CC=C8C7=O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N1,N1,N5,N5-Tetrakis(3-(1,3-dioxoisoindolin-2-yl)propyl)glutaramide typically involves multi-step organic reactions. One common method includes the reaction of glutaramide with 3-(1,3-dioxoisoindolin-2-yl)propylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as dimethylformamide (DMF) and a catalyst like triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing robust purification techniques such as recrystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions

N1,N1,N5,N5-Tetrakis(3-(1,3-dioxoisoindolin-2-yl)propyl)glutaramide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the reduction of carbonyl groups to alcohols.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Solvents: Dimethylformamide (DMF), dichloromethane (DCM)

Catalysts: Triethylamine, palladium on carbon (Pd/C)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Aplicaciones Científicas De Investigación

N1,N1,N5,N5-Tetrakis(3-(1,3-dioxoisoindolin-2-yl)propyl)glutaramide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of advanced materials and polymers.

Mecanismo De Acción

The mechanism of action of N1,N1,N5,N5-Tetrakis(3-(1,3-dioxoisoindolin-2-yl)propyl)glutaramide involves its interaction with specific molecular targets. The isoindolinone groups can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparación Con Compuestos Similares

Structural Analogues and Similarity Scores

The following table highlights key structural analogs based on similarity scores and substituent variations:

| CAS No. | Compound Name | Similarity Score | Key Structural Differences |

|---|---|---|---|

| 104435-64-5 | N1,N1,N5,N5-Tetrakis(3-(1,3-dioxoisoindolin-2-yl)propyl)glutaramide | 0.94 (Reference) | Four 1,3-dioxoisoindolin-2-ylpropyl groups attached to glutaramide. |

| 1515-72-6 | Unspecified analog (likely bis-substituted glutaramide) | 0.96 | Fewer substituents (bis- vs. tetra-substituted); possible phenyl or shorter-chain groups. |

| 7504-49-6 | 4-(1,3-Dioxoisoindolin-2-yl)-2-oxobutanal | 0.94 | Shorter chain (butanal backbone) with a single dioxoisoindolin group. |

| 3197-25-9 | 2-(4-Oxopentyl)isoindoline-1,3-dione | 0.96 | Linear pentyl chain with terminal oxo group and a single isoindoline-dione moiety. |

Key Observations :

- The target compound’s tetra-substitution distinguishes it from bis-substituted analogs (e.g., 1515-72-6 ), likely increasing steric hindrance and reducing solubility in polar solvents .

- Compounds with shorter chains (e.g., 7504-49-6 ) may exhibit higher reactivity due to reduced steric bulk but lower thermal stability .

Functional Analogues: Bis-Amidine and Oxadiazole Derivatives

Glutaramide derivatives with bis-amidine or oxadiazole substituents (e.g., N1,N5-bis[4-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl]glutaramide) are designed as prodrugs that release antifungal amidines upon metabolic activation .

Comparison Highlights :

- Bioactivity: Oxadiazole-containing analogs (e.g., compound 7 in ) show activity against Pneumocystis carinii and Trypanosoma brucei due to amidoxime-to-amidine conversion . The target compound’s dioxoisoindolin groups lack this prodrug mechanism but may enhance stability in acidic environments.

- Synthesis Complexity : The tetra-substitution in the target compound likely requires multi-step coupling reactions, contrasting with the simpler two-step synthesis of bis-oxadiazole glutaramides .

Phthalimide-Based Analogues

3-Chloro-N-phenyl-phthalimide () shares the isoindoline-dione core with the target compound but lacks the glutaramide backbone. Such phthalimides are monomers for high-performance polyimides, emphasizing the role of dioxoisoindolin groups in polymer rigidity and thermal stability .

Key Differences :

Pharmacological Derivatives

Complex glutaramides like N1-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)-N5-...glutaramide (31) () incorporate dioxopiperidin and trifluoromethyl groups for enhanced target binding. These derivatives highlight how substituent variation tailors pharmacokinetic properties:

- Solubility : The target compound’s hydrophobic dioxoisoindolin groups may reduce aqueous solubility compared to hydrophilic oxadiazole or piperidin analogs .

- Synthetic Challenges : Multi-step deprotection and coupling (e.g., in ) are common in such analogs, suggesting similar challenges for the target compound’s synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.